4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol
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Overview
Description
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol is a synthetic organic compound known for its significant role in various scientific research fields. It is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound exhibits unique chemical properties that make it valuable in medicinal chemistry, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol involves several steps. One common method includes the reaction of 4-[2-(dimethylamino)ethoxy]benzaldehyde with 1-phenyl-1-butanone in the presence of a base to form an intermediate. This intermediate undergoes further reactions, including hydroxylation and phenylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative .
Scientific Research Applications
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to modulate estrogen receptors
Industry: Utilized in the development of new pharmaceuticals and as a component in various chemical formulations
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors, inducing a conformational change that alters the expression of estrogen-dependent genes. This mechanism is similar to that of tamoxifen, making it a potent modulator of estrogen receptor activity. It can act as both an agonist and antagonist depending on the tissue type, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A well-known SERM with similar estrogen receptor modulating activity.
Raloxifene: Another SERM used in the treatment of osteoporosis and breast cancer.
Clomiphene: A compound with both estrogenic and antiestrogenic properties used in fertility treatments
Uniqueness
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for estrogen receptors. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in research and therapeutic applications .
Properties
IUPAC Name |
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFNBNLNLXEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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